REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[N:9]=[C:10](Cl)[C:11]2[CH:16]=[CH:15][S:14][C:12]=2[N:13]=1>>[Cl:7][C:8]1[N:9]=[C:10]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[C:11]2[CH:16]=[CH:15][S:14][C:12]=2[N:13]=1
|
Name
|
|
Quantity
|
0.977 mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
91 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=C(N1)SC=C2)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting slurry was filtered
|
Type
|
WASH
|
Details
|
rinsed with water (500 ml)
|
Type
|
CUSTOM
|
Details
|
The cake was dried in vacuum oven at 55° C. for 24 hours
|
Duration
|
24 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C2=C(N1)SC=C2)N2CCOCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100.3 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |